Ethyl 3-hydroxy-5-methylhexanoate
Overview
Description
Ethyl 3-hydroxy-5-methylhexanoate is an organic compound with the molecular formula C9H18O3. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of a carboxyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxy-5-methylhexanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-5-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common, and the reaction is carried out at elevated temperatures to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-5-methylhexanoate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 3-hydroxy-5-methylhexanoic acid and ethanol.
Reduction: 3-hydroxy-5-methylhexanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 3-hydroxy-5-methylhexanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-5-methylhexanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Ethyl 3-hydroxy-5-methylhexanoate can be compared with other esters, such as:
Ethyl acetate: A simpler ester with a similar structure but different properties and applications.
Methyl butyrate: Another ester with a fruity odor, used in flavors and fragrances.
Ethyl propionate: Used in the food industry for its pleasant aroma.
Uniqueness
This compound is unique due to its specific structure, which includes a hydroxyl group and a methyl group on the hexanoate chain. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
ethyl 3-hydroxy-5-methylhexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-4-12-9(11)6-8(10)5-7(2)3/h7-8,10H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMYFORCTHQXAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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